molecular formula C14H6Br10 B1669991 1,2-Bis(perbromophenyl)ethane CAS No. 84852-53-9

1,2-Bis(perbromophenyl)ethane

Cat. No. B1669991
CAS RN: 84852-53-9
M. Wt: 971.2 g/mol
InChI Key: VAMSKUVPNDUISG-UHFFFAOYSA-N
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Description

1,2-Bis(perbromophenyl)ethane is a chemical compound with the CAS Number: 84852-53-9 and a molecular weight of 971.23 . It is also known as 1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethyl]benzene . It is a solid substance that is stored in a dry room at normal temperature .


Synthesis Analysis

Diphenyl ethane (DPE) was synthesized using benzene and dichloroethane as raw materials and AlC3 as a catalyst. Then, DPE was brominated and aged to obtain decabromodiphenyl ethane . Another synthesis method involves the use of unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates, which were obtained from the corresponding tolane precursor by selective hydrogenation .


Molecular Structure Analysis

1,2-Bis(perbromophenyl)ethane contains a total of 29 bonds; 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

The degradation of 1,2-Bis(perbromophenyl)ethane initially forms 1,2-bis(perbromophenyl)ethane-1,2-dione, pentabromophenol, 2-(perbromophenyl)ethanol, and pentabromobenzoic acid. The subsequent transformation of these primary intermediates generates ring-opening, five-membered ring, and six-membered heterocycle products over time .


Physical And Chemical Properties Analysis

1,2-Bis(perbromophenyl)ethane has a boiling point of 676.235°C at 760 mmHg and a melting point of 345°C .

Scientific Research Applications

Application

1,2-Bis(perbromophenyl)ethane, also known as Decabromodiphenyl ethane (DBDPE), is used as a brominated flame retardant . It was commercialised in the 1990s as an alternative for decabromodiphenyl ether, following safety concerns over that compound .

Method of Application

DBDPE is used as an additive in a variety of materials including high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), polyolefins, elastomers, and textiles . It is also used in coatings that inhibit or resist the spread of fire .

Results or Outcomes

The use of DBDPE in these materials helps to achieve fire retardation, enhancing the safety of the products .

2. Single-Molecule Diodes

Application

1,2-Bis(perbromophenyl)ethane is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .

Method of Application

The unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes are used as key intermediates, which are obtained from the corresponding tolane precursor by selective hydrogenation .

Results or Outcomes

Theoretical models predict that these single-molecule diodes can achieve very high rectification ratios (RR), with RR defined as the ratio of the forward to backward current measured at the same absolute bias . The model predicts RR as high as 1500, far beyond typically reported experimental values .

3. Use in Thermoplastics and Thermosets

Application

1,2-Bis(perbromophenyl)ethane is used in thermoplastics and thermosets . These materials are used in a wide range of applications, from packaging to automotive parts.

Method of Application

The compound is mixed with the base polymer during the manufacturing process to enhance its flame retardant properties .

Results or Outcomes

The addition of 1,2-Bis(perbromophenyl)ethane improves the fire resistance of the final product, making it safer for use in various applications .

4. Use in Textiles and Coatings

Application

1,2-Bis(perbromophenyl)ethane is used in textiles and coatings . This helps to make these materials more resistant to catching fire.

Method of Application

The compound is applied to the surface of the textile or incorporated into the coating material during the manufacturing process .

Results or Outcomes

The treated textiles and coatings exhibit enhanced flame retardant properties, which can be crucial in certain applications such as upholstery, curtains, and protective clothing .

5. Use in Epoxy Resins

Application

1,2-Bis(perbromophenyl)ethane is used in epoxy resins, which are used for circuit boards . This helps to make these materials more resistant to catching fire.

Method of Application

The compound is mixed with the base polymer during the manufacturing process to enhance its flame retardant properties .

Results or Outcomes

The addition of 1,2-Bis(perbromophenyl)ethane improves the fire resistance of the final product, making it safer for use in various applications .

6. Use in Wire and Cable

Application

1,2-Bis(perbromophenyl)ethane is used in wire and cable . This helps to make these materials more resistant to catching fire.

Method of Application

The compound is applied to the surface of the wire or incorporated into the cable material during the manufacturing process .

Results or Outcomes

The treated wires and cables exhibit enhanced flame retardant properties, which can be crucial in certain applications such as electrical appliances .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQKBFHEWDPQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052732
Record name 1,1'-Ethane-1,2-diylbis(pentabromobenzene)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

971.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

Insoluble in water
Record name Decabromodiphenyl ethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,2-Bis(perbromophenyl)ethane

Color/Form

White powder

CAS RN

84852-53-9
Record name Decabromodiphenylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84852-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decabromodiphenyl ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084852539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Ethane-1,2-diylbis(pentabromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(ethane-1,2-diyl)bis[pentabromobenzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.669
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECABROMODIPHENYLETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ2532TA0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Decabromodiphenyl ethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>345 °C
Record name Decabromodiphenyl ethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Chen, X Xu, X Pan, J Yao, C Li, R Qu… - Chemical Engineering …, 2018 - Elsevier
The KMnO 4 degradation of decabromodiphenyl ethane (DBDPE), an additive in brominated flame retardants (BFRs), was investigated in a sulfuric acid system. The degradation tests …
Number of citations: 48 www.sciencedirect.com
C Lu, J Wan, X Chen, W Zhang, K Lin… - Journal of Environmental …, 2022 - Elsevier
Decabromodiphenyl ethane (DBDPE), as a crucial novel brominated flame retardant, has been widely used in the world, of which the accumulation in soil also poses a significant threat …
Number of citations: 8 www.sciencedirect.com
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 409 pubs.acs.org
V Cajes - 2022 - diva-portal.org
Photodegradation is a major degradation mechanism for many environmental contaminants, both in indoor environments as well as in outdoor environments, and many of the …
Number of citations: 0 www.diva-portal.org
D Purchase, G Abbasi, L Bisschop… - Pure and Applied …, 2020 - degruyter.com
The waste stream of obsolete electronic equipment grows exponentially, creating a worldwide pollution and resource problem. Electrical and electronic waste (e-waste) comprises a …
Number of citations: 51 www.degruyter.com
IH Nirschl, IM Kind, S Reinhardt, F Rhein - publica.fraunhofer.de
Ich versichere wahrheitsgemäß, die Arbeit selbständig verfasst, alle benutzten Hilfsmittel vollständig und genau angegeben und alles kenntlich gemacht zu haben, was aus Arbeiten …
Number of citations: 0 publica.fraunhofer.de
向楷, 曾源, 管玉峰, 肖羽堂, 陈社军 - Journal of Instrumental Analysis, 2022
Number of citations: 4

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